
3-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)quinoline
Vue d'ensemble
Description
“3-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)quinoline” is a chemical compound that belongs to the family of quinolines. It is a useful research chemical .
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions. For instance, 2-trifluoromethyl aniline can be cyclized to 4-hydroxy quinoline, which can then be transformed to various quinoline derivatives . Other methods involve the use of trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine followed by π-nucleophile addition to the activated intermediate and annulation .Molecular Structure Analysis
The molecular formula of “3-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)quinoline” is C11H6BrClF3N. The molecular weight is 324.52 g/mol.Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives are diverse. Some involve iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . Others involve the combination of copper catalysis and activation by lithium fluoride or magnesium chloride .Physical And Chemical Properties Analysis
The unique physicochemical properties of fluorine, which is part of the trifluoromethyl group in “3-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)quinoline”, contribute to the biological activities of fluorine-containing compounds .Applications De Recherche Scientifique
Pharmaceutical Drug Development
The trifluoromethyl group in quinolines is a common pharmacophore in many FDA-approved drugs . This group can enhance the biological activity and metabolic stability of pharmaceuticals. The compound could serve as a precursor in synthesizing new drug molecules with potential therapeutic effects against various diseases.
Organic Synthesis
Quinoline derivatives are pivotal in organic synthesis. They can act as intermediates in constructing complex organic molecules. The presence of multiple reactive sites on 3-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)quinoline allows for diverse chemical reactions, leading to the synthesis of novel organic compounds with potential applications in medicinal chemistry .
Antimicrobial Agents
Research indicates that quinoline derivatives exhibit antimicrobial properties . The compound could be used to develop new antimicrobial agents that are effective against a range of bacterial strains, including drug-resistant ones, by modifying its structure to target specific microbial pathways.
Agrochemical Research
The trifluoromethyl group is known to impart desirable properties to agrochemicals, such as increased potency and environmental stability . As such, 3-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)quinoline could be utilized in the design of new agrochemicals to protect crops from pests and diseases.
Material Science
Quinoline derivatives have applications in material science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). The electronic properties of the compound could be harnessed to create materials with specific conductivity or luminescence characteristics .
Anti-Inflammatory Research
Some quinoline derivatives have been identified with strong anti-inflammatory activity . This compound could be explored for its potential use in creating new anti-inflammatory drugs, especially for conditions where current treatments are insufficient.
Mécanisme D'action
The biological activities of trifluoromethylpyridine (TFMP) derivatives, which include “3-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)quinoline”, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Orientations Futures
Propriétés
IUPAC Name |
3-bromo-4-chloro-2-methyl-6-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClF3N/c1-5-9(12)10(13)7-4-6(11(14,15)16)2-3-8(7)17-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKICRFKKLHALAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)C(F)(F)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



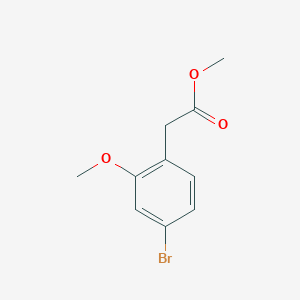
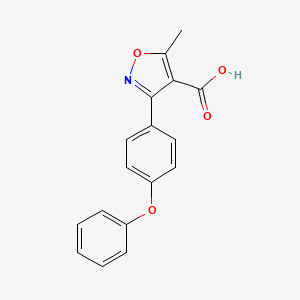
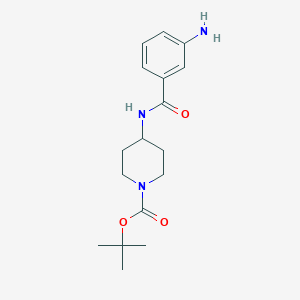
![tert-Butyl 3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1383144.png)
![6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1383146.png)

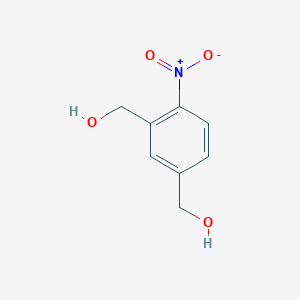
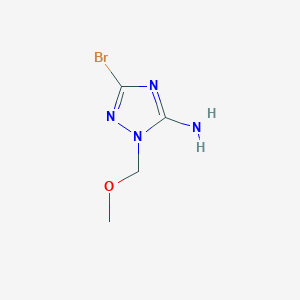
![tert-Butyl 6-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1383151.png)
![Ethyl 5-aminoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1383153.png)
![tert-Butyl 3-(hydroxymethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B1383155.png)
![2-Benzyl-octahydro-cyclopenta[c]pyrrol-4-ylamine dihydrochloride](/img/structure/B1383157.png)
![7-tert-Butyl 3-ethyl 5,6-dihydroimidazo[1,2-a]pyrazine-3,7(8H)-dicarboxylate](/img/structure/B1383158.png)
![tert-Butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylate](/img/structure/B1383159.png)